

Advanced Characterization Guide: 4-(Aminomethyl)cyclohexan-1-amine Derivatives

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Compound of Interest

Compound Name: 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride

CAS No.: 1427380-67-3

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Executive Summary: The Scaffold in Drug Discovery

The 4-(aminomethyl)cyclohexan-1-amine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for flexible diamines. Its rigid cyclohexane ring allows for precise spatial orientation of functional groups, significantly influencing receptor binding affinity and metabolic stability.

This guide provides an in-depth technical comparison of this scaffold and its key derivatives, specifically focusing on the stereochemical distinction between cis and trans isomers—a quality critical attribute (QCA) in the development of antifibrinolytics (e.g., Tranexamic acid) and antipsychotics (e.g., Cariprazine).

Chemical Identity & Physical Properties Comparison

The following table contrasts the core diamine with its two most pharmacologically relevant analogues: the carboxylic acid derivative (Tranexamic Acid) and the alcohol derivative.

Feature	Diamine Scaffold	Carboxylic Acid Derivative	Alcohol Derivative
Systematic Name	4-(Aminomethyl)cyclohexan-1-amine	trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid	trans-4-Aminocyclohexanol
Common Name	1,4-BAC (related); AMCHA-amine	Tranexamic Acid (TXA)	4-Aminocyclohexanol
CAS (Trans)	13338-82-4 (mix) / Specific isomer CAS varies	1197-18-8	27489-62-9
Physical State	Colorless liquid / Low-melting solid	White crystalline powder	Hygroscopic solid
Melting Point	28–30 °C (mixture)	>300 °C (decomposes)	108–110 °C
pKa (approx)	~10.5 (amine 1), ~9.5 (amine 2)	4.3 (COOH), 10.6 (NH ₂ ⁺)	~10.4 (Amine)
Solubility	High in H ₂ O, EtOH; Low in Hexane	Soluble in H ₂ O; Insol. in EtOH	Soluble in H ₂ O, Polar organics
Key Application	Polymer curing, Cariprazine intermediate	Antifibrinolytic drug	Building block (Ambroxol)

Stereochemical Characterization: Distinguishing Cis vs. Trans

The biological activity of this scaffold is almost exclusively driven by the thermodynamically stable trans-isomer, which adopts a diequatorial conformation. The cis-isomer typically exists as a mixture of conformers (axial/equatorial), leading to reduced potency and off-target effects.

NMR Spectroscopy Protocol

Objective: Unambiguously assign stereochemistry using

¹H NMR without X-ray crystallography.

Mechanism:

- Axial vs. Equatorial Shielding: In the cyclohexane ring, protons in the axial position are more shielded (resonate upfield, lower ppm) than protons in the equatorial position (deshielded, higher ppm) due to the anisotropy of the C-C bonds.
- Configuration:
 - Trans-Isomer: The substituents (Aminomethyl and Amine) are both equatorial. Therefore, the ring protons at C1 and C4 are axial.
 - Cis-Isomer: One substituent is axial, one is equatorial. The ring flips rapidly, averaging the signals, or locks with the larger group equatorial.

Comparative NMR Data Table (400 MHz, D₂O/DMSO-d₆)

Proton Environment	Trans-Isomer (Diequatorial)	Cis-Isomer (Axial/Equatorial)	Diagnostic Logic
H-1 (Methine-NH ₂)	δ 2.60 – 2.90 ppm (tt)	δ 3.10 – 3.30 ppm (m)	The trans H-1 is axial, appearing upfield. The cis H-1 has equatorial character, shifting downfield.
H-4 (Methine-CH ₂ NH ₂)	δ 1.30 – 1.50 ppm	δ 1.60 – 1.80 ppm	Similar shielding effect; axial H-4 in trans is shielded.
Coupling ()	Hz (aa)	Hz (ae/ee)	CRITICAL: Large coupling (Hz) indicates diaxial arrangement, confirming the trans isomer.
C-1 (C NMR)	δ ~50 ppm	δ ~46 ppm	Equatorial carbons are typically deshielded relative to axial carbons, but -gauche effects in cis often shield the carbon more.

“

Expert Insight: When analyzing the trans-isomer, look for the "triplet of triplets" (tt) splitting pattern for H-1. This arises from two large diaxial couplings (~11 Hz) and two small axial-equatorial couplings (~4 Hz). The cis-isomer signal is often a broad multiplet.

HPLC Method for Isomer Purity

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.
- Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for high sensitivity.
- Derivatization: For UV detection, derivatize with Fmoc-Cl or O-phthalaldehyde (OPA) to resolve isomers with high baseline separation.

Synthesis & Isomerization Workflow

The industrial production of the pharmacologically active trans-isomer typically involves non-stereoselective hydrogenation followed by a thermodynamic isomerization step.

Synthesis Flowchart

The following diagram illustrates the conversion of the aromatic precursor to the purified trans-diamine derivative.



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Figure 1: Industrial synthesis and purification workflow for trans-4-(aminomethyl)cyclohexan-1-amine derivatives.

Isomerization Protocol (Self-Validating)

To maximize the yield of the active trans-isomer from a mixed stream:

- Conditions: Dissolve the cis/trans mixture in water with excess NaOH or KOH.
- Process: Heat to reflux (or autoclave at >150°C) for 12–24 hours.

- Mechanism: The harsh conditions facilitate epimerization at the chiral centers. Since the diequatorial (trans) conformation is thermodynamically more stable (~2-3 kcal/mol lower energy), the equilibrium shifts heavily toward trans.
- Validation: Aliquot sampling every 4 hours analyzed via HPLC (as described in 3.2) until the trans:cis ratio stabilizes (typically >95:5).

Biological Relevance & Case Studies

Tranexamic Acid (Antifibrinolytic)[1]

- Mechanism: Competitive inhibitor of plasminogen activation.
- SAR: The distance between the carboxylate and the amine is critical (~6-7 Å). The rigid cyclohexane ring in the trans configuration mimics the lysine side chain perfectly.
- Comparison: The cis-isomer is inactive because the axial/equatorial geometry shortens the distance between functional groups, preventing the "two-point" binding to the Kringle domains of plasminogen.

Cariprazine (Antipsychotic)[2]

- Role: The trans-4-(aminomethyl)cyclohexyl moiety serves as a linker.
- Impact: The trans orientation ensures the piperazine and urea moieties are projected in opposite directions, optimizing binding to D3/D2 dopamine receptors. Use of the cis-linker results in a significant drop in binding affinity (values increase by orders of magnitude).

References

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Sources

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